

Preparation of Drotaverine impurities reference standards

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Compound of Interest

Compound Name: *1-(3,4-Diethoxyphenyl)propan-2-ol*

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Application Notes & Protocols

Topic: Preparation of Drotaverine Impurities Reference Standards Audience: Researchers, scientists, and drug development professionals.

Abstract

The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Drotaverine, an antispasmodic drug, is susceptible to the formation of various impurities during synthesis and storage.^[1] This application note provides a comprehensive guide for the preparation of Drotaverine impurity reference standards. It details methodologies for the generation of degradation products through forced degradation studies and outlines robust protocols for their isolation, purification, and characterization. The focus is on providing scientifically sound, field-proven insights into creating these vital reference materials, which are indispensable for analytical method validation, stability studies, and routine quality control.^{[2][3]}

Introduction: The Imperative for Impurity Reference Standards

Drotaverine is a selective inhibitor of phosphodiesterase 4, widely used as an antispasmodic agent to relieve muscle spasms in the gastrointestinal and genitourinary tracts.[1][4] The purity profile of the Drotaverine API is a key determinant of its quality, safety, and therapeutic effectiveness. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the identification, reporting, and qualification of impurities in new drug substances and products.[5]

An impurity reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of impurities.[2] These standards are fundamental to:

- Analytical Method Validation: Establishing the specificity, linearity, and accuracy of methods designed to detect and quantify impurities.[2]
- Quality Control (QC): Ensuring batch-to-batch consistency and adherence to predefined quality specifications.[3]
- Stability Studies: Monitoring the formation of degradation products over time and under various storage conditions.

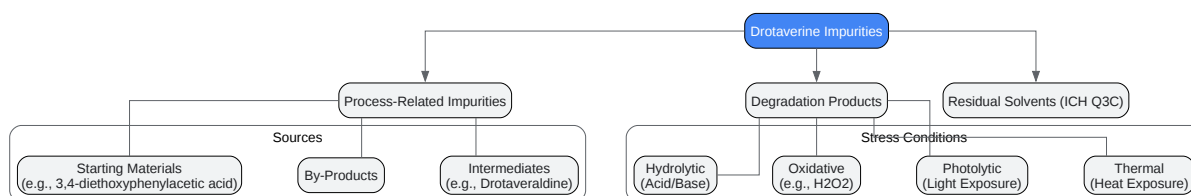
This document serves as a technical guide, explaining the causality behind experimental choices for generating, isolating, and certifying Drotaverine impurity reference standards.

Understanding and Classifying Drotaverine Impurities

Impurities in Drotaverine can be broadly categorized based on their origin, as stipulated by pharmaceutical guidelines.[6] A thorough understanding of the synthesis route and the drug's chemical stability is the first step in predicting and identifying potential impurities.[2][7]

- Process-Related Impurities: These are substances that arise during the manufacturing process. They include starting materials, by-products of side reactions, and intermediates that may carry over into the final API.[1][6] For Drotaverine, known process impurities include starting materials like 3,4-diethoxyphenylacetic acid and intermediates such as Drotaveraldine.[1][8]

- **Degradation Products:** These impurities result from the chemical degradation of the Drotaverine molecule itself when exposed to stress factors such as light, heat, humidity, acid, base, or oxidation.[1] Studies show Drotaverine is particularly susceptible to degradation under alkaline, oxidative, and photolytic conditions.[9][10][11]
- **Residual Solvents:** These are trace amounts of organic volatile chemicals used in the synthesis or purification stages that are not completely removed.[1][6] Their control is governed by ICH Q3C guidelines.[5]



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Caption: Classification of Drotaverine Impurities by Origin.

Table 1: Common Drotaverine Impurities

Impurity Name	CAS Number	Probable Origin
Drotaveraldine	54088-62-9	Process-Related (Intermediate)
Drotaverine Acid Impurity	38464-04-9	Process-Related (Starting Material)
Drotaverine Amide Impurity	6298-46-0	Process-Related (By-product)
Drotaverine Amine Impurity	61381-04-2	Process-Related (Starting Material)
N-Nitroso Drotaverine	N/A	Degradation/Process-Related
3'-Desethoxy Drotaverine	85475-88-3	Process-Related (By-product)
Drotaverine N-Oxide	N/A	Degradation (Oxidative)

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol: Generation of Degradation Impurities via Forced Degradation

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.[\[15\]](#) This protocol deliberately exposes Drotaverine API to harsh conditions to generate an "enriched sample" containing a mixture of the parent drug and its degradants, which can then be isolated.[\[16\]](#)

Materials and Equipment

- Drotaverine Hydrochloride API
- Hydrochloric Acid (HCl), 1M solution
- Sodium Hydroxide (NaOH), 1M solution
- Hydrogen Peroxide (H₂O₂), 6% (v/v) solution
- Methanol and Water (HPLC Grade)

- Reflux apparatus, water bath, hot air oven, photostability chamber
- pH meter, volumetric flasks, pipettes
- Analytical HPLC system with a PDA/UV detector

Step-by-Step Protocol

Objective: To generate a sufficient quantity of degradation products for subsequent isolation. A typical starting concentration for the drug is 1 mg/mL.[\[15\]](#)

- Acid Hydrolysis:
 - Accurately weigh and dissolve Drotaverine HCl in 1M HCl to achieve the target concentration.
 - Reflux the solution at 80°C for 2-8 hours.[\[10\]](#) The duration is critical; monitor the reaction periodically by HPLC to achieve approximately 15-20% degradation.[\[10\]](#)
 - Cool the solution to room temperature and carefully neutralize it with 1M NaOH.
- Alkaline (Base) Hydrolysis:
 - Dissolve Drotaverine HCl in 1M NaOH.
 - Heat the solution at 80°C for 2 hours. Drotaverine shows significant degradation under alkaline conditions.[\[10\]](#)[\[11\]](#)
 - Cool the solution and neutralize with 1M HCl.
- Oxidative Degradation:
 - Dissolve Drotaverine HCl in a suitable solvent (e.g., water-methanol mixture).
 - Add 6% H₂O₂ and reflux the mixture at 80°C for 2 hours.[\[10\]](#) Significant degradation is expected.[\[9\]](#)[\[17\]](#)
 - Cool the solution to room temperature.

- Thermal Degradation:
 - Place the solid Drotaverine HCl powder in a hot air oven.
 - Expose the powder to a dry heat of 70-100°C for 48-72 hours.[10][17] While some studies report stability to thermal stress, others show minor degradation, making this a necessary test.[10][15]
- Photolytic Degradation:
 - Spread a thin layer of solid Drotaverine HCl powder in a shallow dish.
 - Expose the sample to direct sunlight for 72 hours (or in a photostability chamber following ICH Q1B guidelines).[10]
 - Prepare a control sample wrapped in aluminum foil to shield it from light.

Self-Validation Check: After each stress condition, dilute an aliquot of the sample with mobile phase and analyze it using a suitable HPLC method (see Table 2). Compare the chromatogram to that of an unstressed Drotaverine standard. The appearance of new peaks and a decrease in the main Drotaverine peak confirms successful degradation.

Protocol: Isolation and Purification using Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the cornerstone technique for isolating impurities from complex mixtures in the pharmaceutical industry.[18] The process involves scaling up an analytical HPLC method to handle larger quantities and collect pure fractions of the target impurities.

Step 1: Analytical Method Development & Optimization

Before scaling up, a high-resolution analytical HPLC method capable of separating Drotaverine from all its impurities must be developed and validated. This method serves as the foundation for the preparative work.

Table 2: Example Analytical RP-HPLC Method

Parameters

Parameter	Condition	Rationale
Column	XTerra RP18, 150 x 4.6 mm, 5 μ m	C18 columns provide excellent retention and separation for moderately polar compounds like Drotaverine and its impurities.[19][20]
Mobile Phase A	0.02 M Potassium Dihydrogen Orthophosphate, pH 3.0	A buffered aqueous phase controls the ionization state of analytes, ensuring reproducible retention times. [19][20]
Mobile Phase B	Acetonitrile	A common organic modifier used to elute compounds from the reversed-phase column.
Elution Mode	Gradient	A gradient elution is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities from the main API peak within a reasonable time. [19][20]
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID analytical column.
Column Temp.	25°C	Controlled temperature ensures stable and reproducible chromatography. [19]
Detection	PDA/UV at 230 nm or 244 nm	Wavelengths where Drotaverine and its related substances exhibit strong absorbance.[8][19]

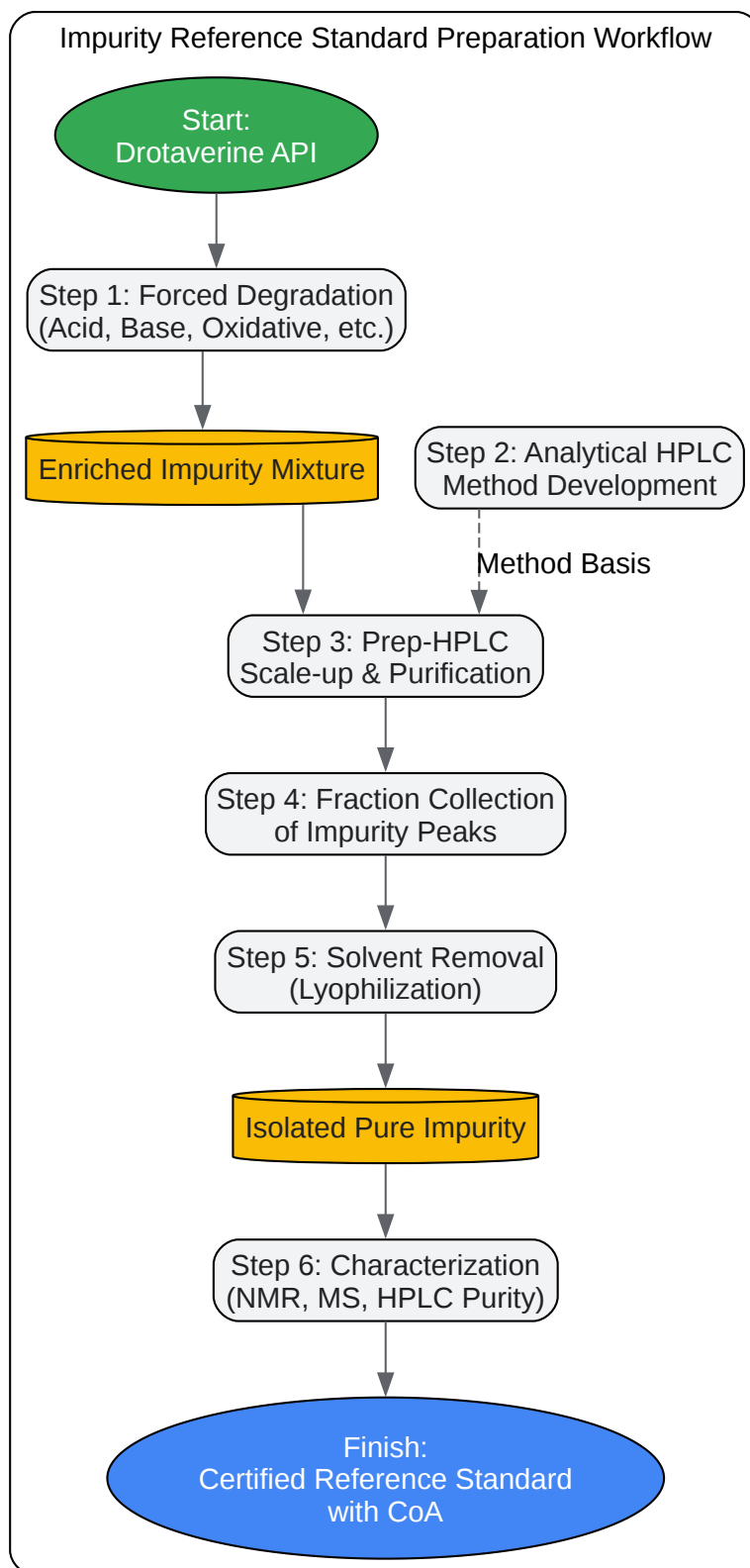
Step 2: Scale-Up to Preparative Chromatography

The goal is to transfer the separation achieved at the analytical scale to a preparative scale to maximize throughput while maintaining resolution.

- **Column Selection:** Choose a preparative column with the same stationary phase (e.g., C18) but a larger internal diameter (e.g., 20-50 mm).
- **Flow Rate Adjustment:** The flow rate must be scaled geometrically based on the cross-sectional area of the columns.
 - Formula: $\text{Flow Rate (Prep)} = \text{Flow Rate (Analyt.)} \times [\text{Radius (Prep)}^2 / \text{Radius (Analyt.)}^2]$
- **Sample Loading:** Dissolve the stressed sample mixture (from Section 3) in a suitable solvent at the highest possible concentration without causing precipitation. Determine the maximum injection volume that does not compromise peak resolution.

Step 3: Fraction Collection and Processing

- Inject the concentrated sample onto the preparative HPLC system.
- Monitor the elution profile using the UV detector.
- Collect the eluent corresponding to each target impurity peak into separate, clearly labeled vessels. Automated fraction collectors are typically used for this purpose.
- Pool the fractions for each impurity from multiple preparative runs.
- **Solvent Removal:** Remove the mobile phase solvents from the collected fractions. Lyophilization (freeze-drying) is the preferred method as it is gentle and avoids thermal degradation of labile impurities. Rotary evaporation can be used for more stable compounds.
- The result is a solid, purified powder of the impurity reference standard.



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Caption: Workflow for Preparation of Degradation Impurity Reference Standards.

Characterization and Certification

An isolated substance can only be designated a reference standard after its identity and purity have been unequivocally established.[21]

- Structural Elucidation:
 - High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight, allowing for the determination of the molecular formula. MS/MS fragmentation patterns help in elucidating the structure.[6][18]
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H , ^{13}C) and 2D (COSY, HSQC) NMR experiments are performed to confirm the precise chemical structure of the isolated impurity.[18][22] This is considered the most definitive technique for structural confirmation.
- Purity Assessment:
 - The purity of the isolated standard is determined using the previously developed high-resolution analytical HPLC method. The peak area percentage is calculated. Purity should ideally be $\geq 98\%$.
 - Other techniques like Gas Chromatography (for residual solvents) and Thermogravimetric Analysis (for water content) may also be employed.
- Certification:
 - A comprehensive Certificate of Analysis (CoA) must be generated for the reference standard.[14]
 - The CoA should include:
 - Name and structure of the impurity.
 - Batch or lot number.
 - Purity value with the analytical method used (e.g., "99.2% by HPLC").

- Supporting data from structural elucidation (MS, NMR).
- Recommended storage conditions.
- Date of certification and re-test date.[\[23\]](#)

Conclusion

The preparation of Drotaverine impurity reference standards is a meticulous, multi-step process that is foundational to pharmaceutical quality assurance. It requires a synergistic application of synthetic chemistry (for forced degradation), advanced separation science (preparative HPLC), and sophisticated analytical techniques (NMR, MS) for characterization. By following structured, self-validating protocols as outlined in this guide, researchers and drug development professionals can reliably produce the high-purity reference standards necessary to ensure the safety, efficacy, and regulatory compliance of Drotaverine drug products.

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